Pancreatic Quinone Reductase Induction: 21-Fold Elevation by Crambene vs. No Significant Individual Effect from I3C, PEITC, or IBN
In a direct four-compound head-to-head study in male F344 rats dosed daily for 7 days via oesophageal intubation, crambene alone (50 mg/kg) produced a 21-fold elevation of pancreatic quinone reductase (QR) activity, whereas indole-3-carbinol (I3C, 56 mg/kg), phenylethyl isothiocyanate (PEITC, 0.1 mg/kg), and 1-isothiocyanato-3-(methylsulfinyl)-propane (IBN, 38 mg/kg) each showed no statistically significant individual effect on pancreatic QR [1]. The mixture of all four compounds elevated QR 31-fold, indicating that crambene is the dominant contributor to pancreatic QR induction among the tested glucosinolate derivatives [1].
| Evidence Dimension | Fold elevation of pancreatic quinone reductase (QR) activity vs. vehicle control |
|---|---|
| Target Compound Data | 21-fold QR elevation (crambene 50 mg/kg, 7-day oral gavage) |
| Comparator Or Baseline | I3C (56 mg/kg): no significant effect; PEITC (0.1 mg/kg): no significant effect; IBN (38 mg/kg): no significant effect; Mixture of all four: 31-fold elevation |
| Quantified Difference | Crambene delivers ≥21-fold superiority over I3C, PEITC, and IBN individually (from no significant effect to 21-fold); crambene accounts for ~68% of the mixture's total QR induction |
| Conditions | Male Fischer 344 rats; oesophageal intubation once daily for 7 days; pancreatic cytosolic QR activity measured spectrophotometrically; doses scaled to relative abundance in Brussels sprouts |
Why This Matters
For researchers requiring robust pancreatic phase II enzyme induction with a single agent, crambene provides a uniquely strong signal that I3C, PEITC, and IBN cannot deliver individually, reducing the need for multi-component mixtures.
- [1] Wallig MA, Kingston S, Staack R, Jeffery EH. Induction of rat pancreatic glutathione S-transferase and quinone reductase activities by a mixture of glucosinolate breakdown derivatives found in Brussels sprouts. Food Chem Toxicol. 1998;36(5):365-373. PMID: 9662411. View Source
